What is icosyl myristate
What is icosyl myristate
An In-Depth Technical Guide to Icosyl Myristate for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Icosyl myristate, the ester of icosyl alcohol and myristic acid, is a long-chain fatty acid ester with significant potential in the cosmetic and pharmaceutical industries. While not as commonly documented as its analogue, myristyl myristate, its chemical structure suggests a strong utility as an emollient, texture enhancer, and emulsion stabilizer. This guide provides a comprehensive technical overview of icosyl myristate, synthesizing data from its constituent molecules and structurally similar esters. We will delve into its physicochemical properties, synthesis, mechanism of action in dermatological formulations, and potential applications, offering a foundational resource for researchers and formulation scientists.
Introduction and Chemical Identity
Icosyl myristate (also known as eicosyl myristate or arachidyl myristate) is the ester formed from the reaction of icosyl alcohol (a 20-carbon fatty alcohol) and myristic acid (a 14-carbon saturated fatty acid)[1]. Its molecular structure, characterized by a long, saturated hydrocarbon chain, imparts properties that are highly desirable in topical formulations. Primarily, it functions as a skin-conditioning agent and emollient, providing lubricity and a moisture barrier to the skin[2][3].
Like other fatty acid esters, such as myristyl myristate and isopropyl myristate, icosyl myristate is valued for its ability to modify the sensory profile of a formulation, delivering a non-greasy, velvety feel while improving the stability and spreadability of creams and lotions[1][2].
Chemical Structure:
Caption: Chemical Structure of Icosyl Myristate.
Physicochemical Properties
Direct experimental data for icosyl myristate is limited. However, its properties can be reliably inferred from its constituent parts—myristic acid and icosanol (arachidyl alcohol)—and by comparison with its close structural analogue, myristyl myristate.
| Property | Value / Description | Source |
| IUPAC Name | Tetradecyl tetradecanoate | [1] |
| Synonyms | Eicosyl myristate, Arachidyl myristate, Tetradecyl myristate | [4][5] |
| CAS Number | 3234-85-3 (for Myristyl Myristate, as a close analogue) | [2][5] |
| Molecular Formula | C₃₄H₆₈O₂ | Derived |
| Molecular Weight | 508.9 g/mol | Derived |
| Appearance | Expected to be a white to yellowish waxy solid at room temperature. | [1][2] |
| Melting Point | Estimated to be slightly above body temperature, likely in the 40-50 °C range. Myristyl myristate melts at 40–44 °C. | [1][6] |
| Solubility | Insoluble in water; soluble in oils and organic solvents. | [1] |
| logP (o/w) | > 10 (Estimated, highly lipophilic). | [4] |
Synthesis and Manufacturing
Icosyl myristate is synthesized through esterification, a reaction between a fatty alcohol (icosanol) and a fatty acid (myristic acid). This process can be achieved through chemical or enzymatic pathways.
Chemical Synthesis (Acid-Catalyzed Esterification)
The conventional method involves reacting icosanol with myristic acid in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures. The reaction produces the ester and water as a byproduct. The water is typically removed to drive the reaction to completion. Subsequent purification steps are necessary to remove the catalyst and any unreacted starting materials[2].
Biocatalytic Synthesis (Enzymatic Esterification)
In line with "Green Chemistry" principles, enzymatic synthesis offers a more sustainable alternative. This method utilizes lipases, such as immobilized Candida antarctica lipase (Novozym 435), as catalysts. The reaction can be performed at lower temperatures and without the need for harsh solvents, resulting in a purer product with fewer byproducts[7]. Research on the biocatalytic synthesis of myristyl myristate has shown this to be a highly efficient method, yielding a product that can be labeled "100% natural" under certain regulations[7].
Caption: Esterification Synthesis of Icosyl Myristate.
Mechanism of Action in Dermatological Formulations
The primary functions of icosyl myristate in topical formulations are rooted in its physical properties as a long-chain ester.
Emollience and Skin Barrier Enhancement
As an emollient, icosyl myristate softens and soothes the skin. When applied, it forms a thin, non-greasy, hydrophobic film on the stratum corneum[2][8]. This film serves two main purposes:
-
Occlusion: It creates a physical barrier that reduces transepidermal water loss (TEWL), helping to keep the skin hydrated[9].
-
Lubrication: It fills the spaces between corneocytes, resulting in a smoother skin surface and improved skin feel.
The long (C34) carbon chain of icosyl myristate provides substantial occlusivity and substantivity, making it particularly effective for dry skin conditions.
Caption: Icosyl Myristate forming a moisture barrier on the skin.
Texture Modification and Formulation Stability
Icosyl myristate is a valuable excipient for controlling the rheology and sensory characteristics of a formulation.
-
Thickening Agent: As a waxy solid, it increases the viscosity of emulsions, adding body to creams and lotions[3].
-
Texture Enhancer: It imparts a rich, creamy texture and a smooth, velvety after-feel without being greasy[1][2]. Its melting point near skin temperature allows it to liquefy upon application, contributing to good spreadability[3].
-
Emulsion Stabilizer: It helps to prevent the separation of oil and water phases in an emulsion, improving the product's stability and shelf-life[8][9].
Applications in Research and Development
Cosmetic and Personal Care Products
Drawing parallels from myristyl myristate, icosyl myristate is an ideal ingredient for a wide range of products:
-
Skin Care: Moisturizers, lotions, and creams for dry skin, where it acts as an emollient and thickener[2][3][10].
-
Hair Care: Conditioners and hair masks to moisturize, detangle, and improve hair texture[2][8].
-
Decorative Cosmetics: Foundations and lipsticks, where it enhances spreadability and adherence[2].
Pharmaceutical Formulations
In topical drug delivery, esters like isopropyl myristate are known to act as penetration enhancers, facilitating the absorption of active pharmaceutical ingredients (APIs) through the skin[11][12][13]. Icosyl myristate, with its long lipophilic chain, could potentially modulate the barrier function of the stratum corneum, making it a candidate for investigation as a vehicle or penetration enhancer in dermatological preparations. Its non-greasy feel would also improve patient compliance for topical medications[13].
Safety and Toxicological Profile
Specific toxicological data for icosyl myristate is not available. However, the safety profile can be inferred from data on myristyl myristate and the general class of alkyl esters.
-
Toxicity: Acute oral and dermal toxicity tests on myristyl myristate show it to be non-toxic[1]. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that myristyl myristate is safe as a cosmetic ingredient in its current uses and concentrations[1].
-
Irritation and Sensitization: Myristyl myristate is considered non-irritating and non-sensitizing to the skin[2][14].
-
Comedogenicity: A notable consideration for fatty acid esters is their potential for comedogenicity. Myristyl myristate has a high comedogenic rating, and therefore, formulations containing it may not be suitable for individuals with acne-prone skin[2]. It is reasonable to assume that icosyl myristate would carry a similar risk, and this should be evaluated during formulation development.
The Safety Data Sheet (SDS) for the analogous myristyl myristate indicates it is not classified as a hazardous substance[14][15][16].
Experimental Protocol: Evaluation of Emollient Efficacy
This protocol outlines a standard, non-invasive method for quantifying the skin hydration and barrier-enhancing effects of a formulation containing icosyl myristate.
Objective: To assess the effect of a test cream containing 5% Icosyl Myristate on Transepidermal Water Loss (TEWL) and skin capacitance compared to a placebo control.
Methodology:
-
Subject Recruitment: Recruit a panel of 20 healthy volunteers with self-perceived dry skin on their forearms.
-
Acclimatization: Subjects acclimate for 30 minutes in a temperature and humidity-controlled room (21°C ± 1°C, 50% ± 5% RH).
-
Baseline Measurements:
-
Define two 4 cm² test sites on the volar forearm of each subject.
-
Measure baseline TEWL using a Tewameter®.
-
Measure baseline skin hydration (capacitance) using a Corneometer®.
-
-
Product Application:
-
Apply 2 mg/cm² of the test cream (5% Icosyl Myristate) to one site and the placebo cream (vehicle without Icosyl Myristate) to the other site.
-
The application site for each product should be randomized.
-
-
Post-Application Measurements:
-
At specified time points (e.g., 1, 2, 4, and 6 hours post-application), repeat the TEWL and skin capacitance measurements at the test sites.
-
-
Data Analysis:
-
Calculate the percentage change from baseline for both TEWL and skin capacitance for each formulation at each time point.
-
Use appropriate statistical tests (e.g., paired t-test) to determine if the differences between the test formulation and the placebo are statistically significant.
-
Expected Outcome: A successful emollient formulation containing icosyl myristate should demonstrate a statistically significant decrease in TEWL and a significant increase in skin capacitance compared to both baseline and the placebo control.
Conclusion
Icosyl myristate is a promising, though currently under-documented, long-chain fatty acid ester. Based on its chemical structure and the well-established properties of its analogues, it can be confidently positioned as a high-performance emollient, texture enhancer, and stabilizer for cosmetic and pharmaceutical applications. Its waxy nature, coupled with a melting point near skin temperature, offers formulators a versatile tool for creating elegant and effective topical products, particularly for dry skin. Further research is warranted to fully characterize its specific properties and explore its potential as a penetration enhancer in topical drug delivery systems.
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